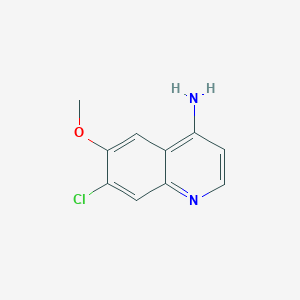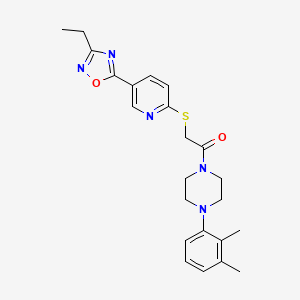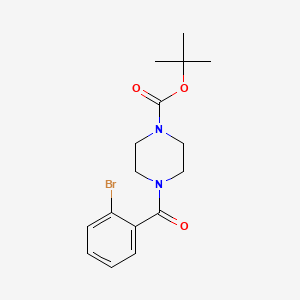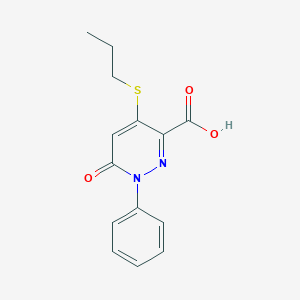
6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives involves multiple steps, including the condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions, catalyzed by disulfonic acid imidazolium chloroaluminate. This method represents a green, efficient approach to synthesizing such compounds (Moosavi‐Zare et al., 2013). Additionally, derivatives of N1-(2-methyl-3-oxo-2, 3-dihydro-4-pyridazinyl) sulfanilamides have been prepared starting from chloromaleic anhydride, highlighting the versatility and potential for functionalization of pyridazine cores (Nakagome, Misaki, & Komatsu, 1966).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid, can be elucidated using various spectroscopic techniques. For instance, the structure of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide was established through IR, 1H-NMR, 13C-NMR, and mass spectral data, demonstrating the compound's characteristic functional groups and molecular framework (Mishra et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid and related compounds have been utilized in various synthetic pathways. For example, Moosavi‐Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives, which are structurally similar to the compound (Moosavi‐Zare et al., 2013). This indicates potential catalytic applications in the synthesis of complex organic compounds.
Cyclization Reactions and Structural Studies
Research by Geest et al. (1999) on 2-phenoxypyridine and 2-phenylsulfanylpyridine, compounds related to the target molecule, focused on cyclometallation reactions. These studies provide insight into the potential of 6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid in forming complex structures and its interactions in metallated compounds (Geest, O'Keefe, & Steel, 1999).
Anticonvulsant Activity
Samanta et al. (2011) synthesized derivatives of pyridazinone, which bear structural resemblance to the compound , and tested them for anticonvulsant activity. This suggests potential neurological applications for similar compounds (Samanta et al., 2011).
Antimicrobial Activity
Ergenç et al. (1992) explored the synthesis of azopyrazole derivatives and evaluated their antibacterial activity. Given the structural similarities, 6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid could have similar applications in developing antimicrobial agents (Ergenç, Durgun, & Otük, 1992).
Water Oxidation Catalysts
Research by Zong and Thummel (2005) on Ru complexes, involving ligands structurally similar to the compound , showed potential in water oxidation. This suggests possible applications in catalysis and renewable energy (Zong & Thummel, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
6-oxo-1-phenyl-4-propylsulfanylpyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-8-20-11-9-12(17)16(15-13(11)14(18)19)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMYLMTVQXZRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)
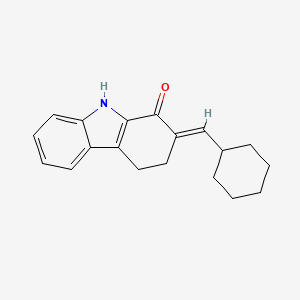
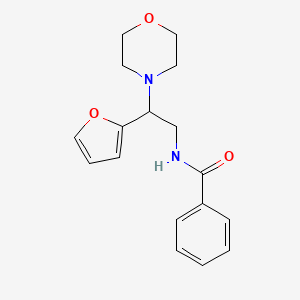
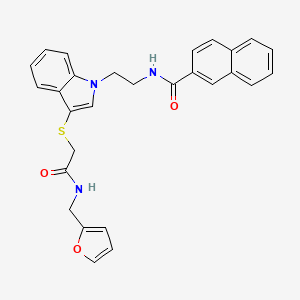
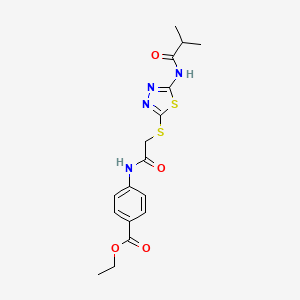
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)


